1H-Imidazo[4,5-F]benzotetrazine
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Overview
Description
1H-Imidazo[4,5-F]benzotetrazine is a heterocyclic compound that features both imidazole and tetrazine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-F]benzotetrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an imidazole derivative with a tetrazine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-F]benzotetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or tetrazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-F]benzotetrazine oxides, while reduction can produce imidazo[4,5-F]benzotetrazine hydrides.
Scientific Research Applications
1H-Imidazo[4,5-F]benzotetrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-F]benzotetrazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
1H-Imidazo[4,5-F]benzimidazole: Shares the imidazole ring but differs in the fused ring structure.
1H-Imidazo[4,5-F]benzothiazole: Contains a sulfur atom in place of the tetrazine ring.
1H-Imidazo[4,5-F]benzoxazole: Features an oxygen atom instead of the tetrazine ring.
Uniqueness: 1H-Imidazo[4,5-F]benzotetrazine is unique due to the presence of the tetrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific electronic or structural characteristics.
Properties
CAS No. |
670275-33-9 |
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Molecular Formula |
C7H4N6 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2H-imidazo[4,5-h][1,2,3,4]benzotetrazine |
InChI |
InChI=1S/C7H4N6/c1-2-5-7(11-13-12-10-5)6-4(1)8-3-9-6/h1-3H,(H,10,13) |
InChI Key |
PDGFGQPXZRAENE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N2)C3=NNN=NC3=C1 |
Origin of Product |
United States |
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